molecular formula C30H24FN3O7 B8132044 (2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate

(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate

Cat. No.: B8132044
M. Wt: 557.5 g/mol
InChI Key: MMIZOEMKWWGUGO-POHJQOBCSA-N
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Description

3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a benzoyl group at the N4 position, and a fluorine atom at the 2’ position of the arabinocytidine molecule. This compound is of significant interest due to its potential antiviral properties and its role in biomedical research.

Preparation Methods

The synthesis of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.

    Fluorination: The 2’ hydroxyl group is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    N4-Benzoylation: The amino group at the N4 position is benzoylated using benzoyl chloride.

    Deprotection: The final compound is obtained by deprotecting the intermediate compounds under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesizers for large-scale production.

Chemical Reactions Analysis

3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The benzoyl protecting groups can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Major products formed from these reactions include the deprotected nucleoside and various substituted derivatives.

Scientific Research Applications

3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:

    Antiviral Research: It has shown efficacy against a range of viral infections, including HIV and hepatitis C, by inhibiting viral replication.

    Biochemical Studies: The compound is used in studies of nucleoside analogs and their interactions with enzymes and other biomolecules.

    Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs and other therapeutic agents.

Mechanism of Action

The antiviral activity of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is primarily due to its ability to inhibit viral replicationThis mechanism involves the interruption of key enzymes necessary for viral proliferation.

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

    2’-Deoxy-2’-fluoroarabinocytidine: Lacks the benzoyl protecting groups but shares the fluorine substitution at the 2’ position.

    N4-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Similar structure but without the 3’ and 5’ benzoyl groups.

    3’,5’-Di-O-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Lacks the N4 benzoyl group.

The uniqueness of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine lies in its combination of benzoyl protection and fluorine substitution, which enhances its stability and efficacy as an antiviral agent.

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38)/t22-,24+,25-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIZOEMKWWGUGO-POHJQOBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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